molecular formula C27H27N3O5S B15138264 (2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid

(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid

Cat. No.: B15138264
M. Wt: 505.6 g/mol
InChI Key: AAJMOHIHVOUUDE-QHCPKHFHSA-N
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Description

LP23 is a non-arylmethylamine inhibitor of the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. It exhibits significant anti-tumor activity by restoring immune cell function in HepG2/Jurkat T cells and inducing HepG2 cell death. LP23 has shown in vivo efficacy in the B16-F10 tumor model, with a tumor growth inhibition rate of 88.6% at a dosage of 30 mg/kg .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LP23 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the non-arylmethylamine moiety. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods

Industrial production of LP23 would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process would be optimized for scalability, cost-effectiveness, and environmental considerations. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, would be employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

LP23 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s activity .

Scientific Research Applications

LP23 has a wide range of scientific research applications, including:

Mechanism of Action

LP23 exerts its effects by inhibiting the interaction between PD-1 and PD-L1. This inhibition restores the immune function of T cells, allowing them to effectively target and kill tumor cells. The molecular targets of LP23 include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. By blocking this interaction, LP23 prevents the immune evasion typically employed by cancer cells, leading to enhanced immune-mediated tumor cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LP23

LP23 stands out due to its non-arylmethylamine structure, which provides a unique binding affinity and specificity for the PD-1/PD-L1 interaction. Its high potency (IC50: 16.7 nM) and significant in vivo efficacy make it a promising candidate for further development as an immunotherapeutic agent .

Properties

Molecular Formula

C27H27N3O5S

Molecular Weight

505.6 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[3-[[5-[(2-methyl-3-phenylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]propanoic acid

InChI

InChI=1S/C27H27N3O5S/c1-18-22(21-9-3-2-4-10-21)11-6-12-24(18)34-16-25-29-30-27(35-25)36-17-20-8-5-7-19(13-20)14-28-23(15-31)26(32)33/h2-13,23,28,31H,14-17H2,1H3,(H,32,33)/t23-/m0/s1

InChI Key

AAJMOHIHVOUUDE-QHCPKHFHSA-N

Isomeric SMILES

CC1=C(C=CC=C1OCC2=NN=C(O2)SCC3=CC=CC(=C3)CN[C@@H](CO)C(=O)O)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC=C1OCC2=NN=C(O2)SCC3=CC=CC(=C3)CNC(CO)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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